molecular formula C11H14INO2 B14838876 4-Cyclopropoxy-3-iodo-5-isopropoxypyridine

4-Cyclopropoxy-3-iodo-5-isopropoxypyridine

Cat. No.: B14838876
M. Wt: 319.14 g/mol
InChI Key: GIJLJYSCZLWHPY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-iodo-5-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, iodo, and isopropoxy groups at positions 4, 3, and 5, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-3-iodo-5-isopropoxypyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-iodo-5-isopropoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4-Cyclopropoxy-3-iodo-5-isopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-iodo-5-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-iodo-5-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

4-cyclopropyloxy-3-iodo-5-propan-2-yloxypyridine

InChI

InChI=1S/C11H14INO2/c1-7(2)14-10-6-13-5-9(12)11(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

GIJLJYSCZLWHPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=CC(=C1OC2CC2)I

Origin of Product

United States

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